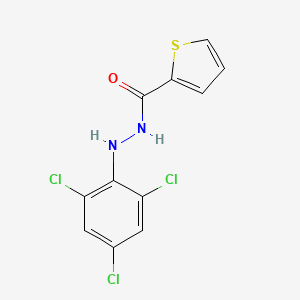

N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide is a specialized chemical entity that has likely been synthesized for specific chemical investigations. The research on this compound and related chemicals primarily focuses on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies are foundational in understanding the compound's potential applications and reactivity.

Synthesis Analysis

The synthesis of compounds similar to N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide often involves hetero-cyclization reactions or Claisen-Schmidt condensation reactions. For instance, certain thiophene derivatives have been synthesized using methods that might be relevant to the synthesis of N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide, such as the reaction of thiophene carbohydrazides with other reagents in the presence of a base like triethylamine or by utilizing specific catalysts or conditions to facilitate the formation of the desired product (Abadleh et al., 2021).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR, IR, and mass spectrometry are instrumental in elucidating the molecular structure of compounds like N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide. These techniques can confirm the spatial arrangement of atoms within the molecule and identify key structural features, including bond lengths, angles, and conformational aspects. For example, studies on related compounds have highlighted the planarity of thiophene rings and their orthogonal relationship to appended groups, providing insight into the molecular geometry and potential reactivity of the compound (Yeo, Azizan, & Tiekink, 2019).

Chemical Reactions and Properties

The chemical behavior of N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide can be inferred from studies on related compounds. Reactions such as ring-opening, cyclization, and condensation are common, and the compound's functional groups influence its reactivity. For instance, the presence of carbohydrazide and thiophene functionalities might offer sites for nucleophilic attacks, electrophilic substitutions, or interactions with reagents that could lead to the formation of new heterocyclic structures or derivatives (Manjunath et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be determined through various analytical techniques. These properties are essential for understanding the compound's stability, solubility in different solvents, and suitability for various applications. The crystal packing, hydrogen bonding, and other intermolecular interactions within the crystal lattice significantly affect these physical properties.

Chemical Properties Analysis

The chemical properties of N'-(2,4,6-trichlorophenyl)-2-thiophenecarbohydrazide are closely related to its functional groups and molecular structure. Reactivity towards various chemical reagents, stability under different conditions, and the compound's ability to participate in specific chemical transformations are critical aspects of its chemical properties. Theoretical studies, including density functional theory (DFT) analyses, can provide insights into the compound's electronic structure, reactivity indices, and potential as a ligand or catalyst in organic synthesis (Zacharias et al., 2018).

Safety and Hazards

N’-(2,4,6-Trichlorophenyl)-2-thiophenecarbohydrazide is considered hazardous. It is toxic if swallowed . It is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor/physician .

Propiedades

IUPAC Name |

N'-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2OS/c12-6-4-7(13)10(8(14)5-6)15-16-11(17)9-2-1-3-18-9/h1-5,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHMWJWMLLPQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[1-methyl-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5629938.png)

![(3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5629942.png)

![N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5629947.png)

![2-[(3aS*,10aS*)-10a-(hydroxymethyl)-3a,4,10,10a-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2(3H)-yl]-N-methylnicotinamide](/img/structure/B5629953.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629973.png)

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5629983.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5630034.png)

![1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5630037.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methylbenzyl)-3-pyrrolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5630047.png)